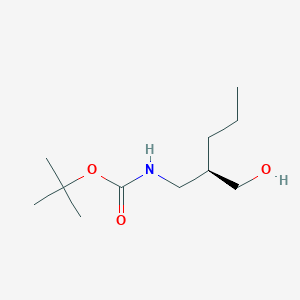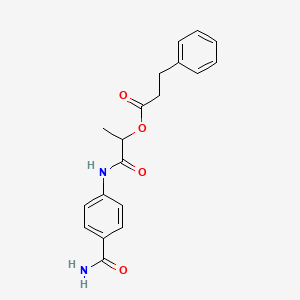
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tetrahydrothiopyran group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) . The intermediate products are then hydrolyzed and decarboxylated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A structurally related compound with similar chemical properties.
Tetrahydropyran: Another related compound, differing by the presence of an oxygen atom instead of sulfur.
2H-Pyran-2-one, tetrahydro-4-methyl-: A compound with a similar ring structure but different functional groups.
Uniqueness
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is unique due to the combination of its pyrrolidinone and tetrahydrothiopyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
4-methyl-4-(thian-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NOS/c1-10(6-9(12)11-7-10)8-2-4-13-5-3-8/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
DAVIXJPNPNLMIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)NC1)C2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


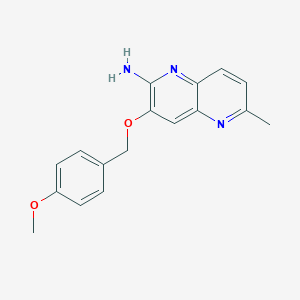

![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)

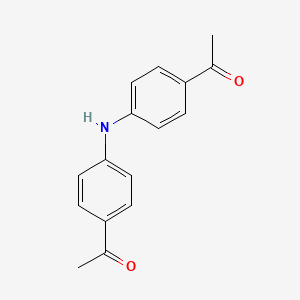
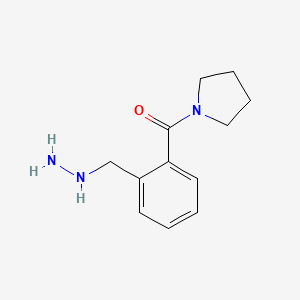
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
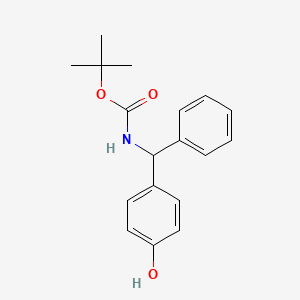

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)

